
Henagliflozin
Vue d'ensemble
Description
Henagliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It belongs to the class of sodium-glucose cotransporter 2 inhibitors, which work by inhibiting the sodium-glucose cotransporter 2 protein in the kidneys, leading to a reduction in blood glucose levels . This compound is approved for use in China to improve glycemic control in adult patients with type 2 diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Henagliflozin is synthesized through a multi-step process involving the formation of its core structure, followed by the introduction of various functional groups. The synthesis typically starts with the preparation of the bicyclic core, which involves cyclization reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process is scaled up in industrial reactors, and the final product is purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Henagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Type 2 Diabetes Mellitus Management
Henagliflozin has been extensively studied as an add-on therapy for patients inadequately controlled on metformin. A multicenter phase 3 trial demonstrated that administering this compound at doses of 5 mg or 10 mg once daily significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo over a 24-week period. The results indicated a notable improvement in glycemic control with a favorable safety profile .
Table: Efficacy of this compound in Type 2 Diabetes
Study Design | Treatment Groups | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Phase 3 Trial | Placebo vs. This compound (5 mg, 10 mg) | 24 weeks | Change in HbA1c | Significant reduction in HbA1c levels |
Weight Management in Obesity Without Diabetes
Recent studies have also explored this compound's efficacy in inducing weight loss among obese individuals without diabetes. A trial comparing this compound to diet-exercise therapy over a 12-week period indicated that this compound resulted in significantly greater weight loss compared to lifestyle modifications alone . This expands its application beyond diabetes management into obesity treatment.
Table: Efficacy of this compound for Weight Loss
Study Design | Treatment Groups | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Randomized Controlled Trial | This compound vs. Diet-Exercise | 12 weeks | Change in Body Weight | Greater weight loss with this compound |
Drug-Drug Interaction Studies
Understanding the interactions between this compound and other medications is crucial for optimizing treatment regimens. A study evaluated the interaction between this compound and hydrochlorothiazide (a common antihypertensive). The findings suggested that co-administration did not adversely affect the pharmacokinetics of either drug, indicating a potential for combined therapy in managing patients with both hypertension and diabetes .
Table: Drug-Drug Interaction Findings
Drug Combination | Effect on this compound | Effect on Hydrochlorothiazide | Adverse Events |
---|---|---|---|
This compound + HCTZ | Increased Cmax by 24.32% | Decreased Cmax by 19.41% | Mild adverse events reported |
Case Study: Efficacy in Insulin Pump Therapy
A recent inpatient study investigated the combination of this compound with continuous subcutaneous insulin infusion (CSII) therapy in T2DM patients. The study aimed to assess its impact on glycemic variability and insulin dosage requirements. Preliminary results indicated that this compound could optimize glucose control while reducing the total insulin dosage needed, showcasing its potential synergistic effects when combined with intensive insulin therapy .
Mécanisme D'action
Henagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 protein in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine and a consequent reduction in blood glucose levels. The molecular target of this compound is the sodium-glucose cotransporter 2 protein, and the pathway involved is the renal glucose reabsorption pathway .
Comparaison Avec Des Composés Similaires
- Ertugliflozin
- Empagliflozin
- Sotagliflozin
Henagliflozin’s unique structural features and high selectivity make it a valuable addition to the class of sodium-glucose cotransporter 2 inhibitors, offering potential benefits in the treatment of type 2 diabetes mellitus.
Activité Biologique
Henagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its effects on glycemic control, weight management, and safety profile in various patient populations. This article reviews the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, supported by data tables and case studies.
Pharmacokinetics of this compound
This compound exhibits linear pharmacokinetic characteristics within a dose range of 1.25 mg to 100 mg. Studies have shown that plasma concentrations of this compound reach a steady state after administration, with the area under the curve (AUC) and maximum concentration (C_max) increasing with dosage. The geometric mean ratios (GMR) for AUC and C_max fall within the bioequivalence interval of 0.80 to 1.25, indicating consistent pharmacokinetic behavior across different dosages .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (t_1/2) | Approximately 12 hours |
Clearance (CL) | 4.5 L/h |
Volume of distribution (Vd) | 50 L |
Pharmacodynamics and Biological Activity
This compound's mechanism involves inhibiting SGLT2 in the renal proximal tubules, leading to increased urinary glucose excretion and reduced blood glucose levels. Clinical trials have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels among patients inadequately controlled on metformin therapy.
Efficacy in Clinical Trials
A multicenter phase 3 trial assessed this compound as an add-on therapy in T2DM patients. The results indicated:
- HbA1c Reduction :
- This compound 5 mg: Decrease of -0.76% (-8.3 mmol/mol)
- This compound 10 mg: Decrease of -0.80% (-8.7 mmol/mol)
- Fasting Plasma Glucose : Significant reductions compared to placebo.
- Body Weight : Average weight loss was noted in both treatment groups.
- Blood Pressure : Reductions were observed without significant adverse effects.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Adverse events reported were primarily mild, with a notable incidence of urinary tract infections and genital mycotic infections being common among SGLT2 inhibitors.
Adverse Events Summary
Adverse Event | Incidence (%) |
---|---|
Urinary Tract Infections | 5-10% |
Genital Mycotic Infections | 5-10% |
Mild Hypoglycemia | <1% |
Case Study 1: Efficacy in Insulin Pump Therapy
A recent study explored the combination of this compound with continuous subcutaneous insulin infusion (CSII). Patients receiving this combination therapy showed improved glycemic control, reduced insulin requirements, and decreased blood glucose fluctuations compared to those on insulin alone . This suggests a potential synergistic effect between SGLT2 inhibitors and insulin therapy.
Case Study 2: Cognitive Function Improvement
Another study investigated the impact of this compound on cognitive impairment in T2DM patients. Results indicated improvements in cognitive function metrics among those treated with this compound compared to controls, highlighting its broader therapeutic potential beyond glycemic control .
Propriétés
Numéro CAS |
1623804-44-3 |
---|---|
Formule moléculaire |
C22H24ClFO7 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1 |
Clé InChI |
HYTPDMFFHVZBOR-VNXMGFANSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
SMILES isomérique |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SHR3824; SHR-3824; SHR 3824; Henagliflozin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.